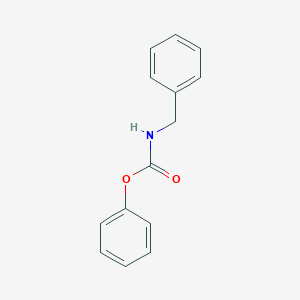

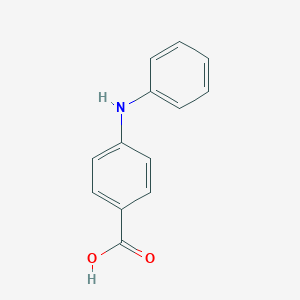

4-(Phenylamino)benzoic acid

Descripción general

Descripción

“4-(Phenylamino)benzoic acid” is a compound that has been investigated for its polymorphic behavior . It is a highly twisted molecule, with the degree of twisting varying depending on the specific form of the compound .

Synthesis Analysis

The compound can be synthesized by a Buchwald–Hartwig reaction . A series of 4-(Phenylamino)benzoic acids, varying in the substitution position and pattern, were synthesized to investigate the effect of substitution on the polymorphism of these compounds .

Molecular Structure Analysis

The molecular structure of “4-(Phenylamino)benzoic acid” is highly twisted . The degree of twisting, as evidenced by the dihedral angle between the two aromatic rings, varies depending on the specific form of the compound .

Chemical Reactions Analysis

The polymorphic behavior of “4-(Phenylamino)benzoic acid” has been investigated . A relatively comprehensive polymorph screening led to the discovery of two forms, one solvent-free and the other solvate, for some compounds . All the solvent-free crystals are based on the conventional acid–acid dimer motif .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 473.8±28.0 °C at 760 mmHg, and a flash point of 240.3±24.0 °C . It also has a molar refractivity of 87.0±0.3 cm^3, a polar surface area of 41 Å^2, and a molar volume of 233.1±3.0 cm^3 .

Aplicaciones Científicas De Investigación

Polymorphism Studies

4-(Phenylamino)benzoic acid has been used in the study of polymorphism, which is the existence of multiple solid forms of a compound . A series of 4-(Phenylamino)benzoic acids varying in the substitution position and pattern were synthesized, and their polymorphic behavior was investigated .

Solvatomorphism Research

Solvatomorphism, the ability of a substance to form different solvates, has been studied using 4-(Phenylamino)benzoic acid . Two forms, one solvent-free and the other solvate, were discovered for certain compounds .

Crystal Structure Analysis

The crystal structures of 4-(Phenylamino)benzoic acid and its derivatives were determined by single-crystal XRD . All the 4-(Phenylamino)benzoic acids in the crystal structures are highly twisted .

Thermal Properties Investigation

The thermal properties of each system were investigated by differential scanning calorimetry . Desolvation of the solvates was studied by thermogravimetric analysis .

Molecular Dynamics Simulation

Molecular dynamics simulation was performed to study the mechanism of polymorphism and the intermolecular interactions contributing to the formation and stability of each crystal form .

Medical Applications

Anthranilic acids, which include 4-(Phenylamino)benzoic acid, have medical applications in a variety of contexts, such as NSAIDs, analgesics, antirheumatics, antibacterial, antiviral, antitubercular, and they have been investigated as therapeutics for amyloid diseases, Alzheimer’s disease, and cancer .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that anthranilic acids, which are structurally similar to 4-(phenylamino)benzoic acid, have medical applications in a variety of contexts, such as nsaids, analgesics, antirheumatics, antibacterial, antiviral, antitubercular, etc, and have been investigated as therapeutics for amyloid diseases, Alzheimer’s disease, and cancer .

Mode of Action

It is known that the compound exhibits polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure . Polymorphism can affect the bioavailability and therapeutic efficacy of a drug.

Result of Action

It is known that the compound exhibits polymorphism, which can affect the bioavailability and therapeutic efficacy of a drug .

Propiedades

IUPAC Name |

4-anilinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAMLADQPZFXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303373 | |

| Record name | 4-(phenylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylamino)benzoic acid | |

CAS RN |

17040-20-9 | |

| Record name | 4-(Phenylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17040-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(phenylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 4-(phenylamino)benzoic acid and how have researchers characterized it?

A1: 4-(Phenylamino)benzoic acid is an organic compound characterized by a carboxylic acid group (-COOH) attached to a benzene ring, which is further substituted with a phenylamino group (-NH-C6H5) at the para position. This structure grants the molecule conformational flexibility, which has been studied in the context of its polymorphic behavior [].

- ¹H NMR: This technique provides information about the hydrogen atoms' environment in the molecule, aiding in structure elucidation [, ].

- UV-Vis Spectroscopy: UV-Vis helps analyze the compound's electronic transitions, offering insights into its conjugated system and potential interactions with metal ions [].

- IR Spectroscopy: IR spectroscopy reveals information about the functional groups present in the molecule, such as the characteristic peaks for carboxylic acid and amine groups [].

- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity [].

Q2: Has 4-(phenylamino)benzoic acid demonstrated any interesting complexation behavior with metals?

A2: Yes, research has shown that 4-(phenylamino)benzoic acid can act as a ligand, forming complexes with metal ions like Cr(III) and Cu(II) []. This complexation occurs through the oxygen atoms of the carboxylic acid group and the nitrogen atom of the phenylamino group. The resulting complexes, with compositions like M(HL)X2 and M(HL)2 (where M = Cr(III) or Cu(II), HL = 4-(phenylamino)benzoic acid, and X = Cl⁻ or NO3⁻), have been characterized and studied for their potential antifungal activity [].

Q3: What is known about the polymorphic behavior of 4-(phenylamino)benzoic acid?

A3: Research indicates that 4-(phenylamino)benzoic acid can exist in different crystal forms, also known as polymorphs []. This polymorphic behavior can influence the compound's physicochemical properties, such as solubility, stability, and dissolution rate, which are crucial factors for pharmaceutical applications. While some derivatives of 4-(phenylamino)benzoic acid only exhibited a single form upon screening, others, like the unsubstituted parent compound, were found to have both solvent-free and solvate forms []. The type of intermolecular interactions, such as the conventional acid-acid dimer or the less common acid-acid catemer, were found to significantly impact the resulting crystal structure and potentially the compound's properties []. Further research into the polymorphic behavior of this compound and its derivatives could unveil interesting properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)